1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine
Description
1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine is a substituted piperidine derivative characterized by a 2-methylpiperidine moiety linked via a methylene bridge to a 2-bromo-5-nitrophenyl group. The bromo and nitro substituents on the phenyl ring contribute to its electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-2-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-4-2-3-7-15(10)9-11-8-12(16(17)18)5-6-13(11)14/h5-6,8,10H,2-4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVYCQPWWZOVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of a nitrophenyl derivative followed by a nucleophilic substitution reaction with 2-methylpiperidine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and reductions. The synthesis typically involves multi-step reactions starting from commercially available precursors, such as bromination followed by nucleophilic substitution with 2-methylpiperidine. Common solvents used include dichloromethane, with catalysts like palladium or copper complexes facilitating the reactions.
Biological Research
Antimicrobial Properties
Research indicates that derivatives of this compound may exhibit antimicrobial activity. Preliminary studies have shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Various studies have focused on its efficacy against different cancer cell lines, revealing cytotoxic effects that could lead to new cancer therapies. The presence of the bromine and nitro groups enhances its binding affinity to biological targets, which is crucial for its therapeutic effects.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of derivatives based on this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential for further development as an antibiotic.
- Cancer Cell Line Testing : In vitro testing against various cancer cell lines demonstrated that certain derivatives exhibited IC50 values lower than established chemotherapeutics, indicating promising anticancer properties that warrant further investigation.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
AI3-37220 (1-[3-Cyclohexen-1-ylcarbonyl]-2-methylpiperidine)
- Structure : Features a 2-methylpiperidine core with a 3-cyclohexenylcarbonyl substituent.
- Activity: Demonstrated superior repellency against Anopheles mosquitoes compared to DEET, with >80% efficacy lasting 9 hours in field studies. The cyclohexenyl group enhances lipophilicity, prolonging skin adhesion and repellent duration .
- Key Difference : Unlike the target compound, AI3-37220 lacks aromatic nitro and bromo groups, relying on a cyclic alkene for activity .
1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
- Structure: Contains a bromo-nitrophenyl group attached to a dimethylamino-substituted piperidine.
- Activity: While biological data is unavailable, the dimethylamino group may enhance solubility and alter receptor binding compared to the target compound’s 2-methyl group .
Bromo-Nitrophenyl Piperidine Derivatives
1-(2-Bromo-4-nitrophenyl)piperidine (HC-2685)
- Structure : Bromo and nitro groups at positions 2 and 4 on the phenyl ring.
1-(3-Bromo-5-nitrophenyl)piperidine (YF-1348)
- Structure : Bromo and nitro groups at positions 3 and 4.
- Comparison : The meta-bromo and para-nitro arrangement may create steric hindrance distinct from the target compound’s 2-bromo-5-nitro substitution, affecting molecular packing and solubility .
Physicochemical Properties
Miscibility and Hydrogen Bonding
- 2-Methylpiperidine vs. N-Methylpiperidine :
- Lower Critical Solution Temperature (LCST) : 2-Methylpiperidine exhibits higher miscibility with water (LCST = 339 K) than N-methylpiperidine (LCST = 315 K) due to reduced steric hindrance around the nitrogen, facilitating hydrogen bonding .
- Implication : The target compound’s 2-methylpiperidine group may enhance aqueous solubility compared to N-alkylated analogs.
Impact of Nitro and Bromo Substituents
- Bromo’s moderate electronegativity may balance lipophilicity and reactivity .
Biological Activity
1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromine atom and a nitro group on the phenyl ring, which influences its reactivity and biological activity. The presence of these functional groups is critical for its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them potential candidates for developing new antibiotics.
- Anticancer Effects : There is ongoing research into its efficacy against various cancer cell lines. Compounds with similar structures have shown cytotoxic effects, indicating a potential role in cancer therapy .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes or receptors, modulating biochemical pathways. The bromine and nitro groups enhance binding affinity to these targets, leading to therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various pathogens | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
Case Studies
- Anticancer Activity :
-
Antimicrobial Study :
- Research focused on the antimicrobial properties revealed that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the structural features of the compound that facilitate penetration into bacterial cells.
- Mechanistic Insights :
Comparison with Related Compounds
This compound can be compared with other piperidine derivatives to understand its unique properties:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| 2-Bromo-5-nitrobenzyl derivatives | Similar bromine and nitro substituents | Antimicrobial |
| Nitrophenylpiperidines | Variations in nitro group position | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
